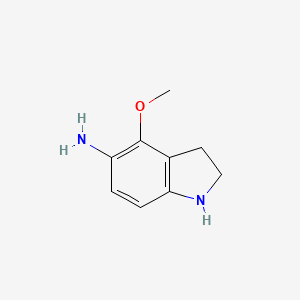
(3-アミノプロピル)(エトキシ)ホスフィン酸塩酸塩
概要
説明
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a chemical compound that contains a phosphinic acid group, an amino group, and an ethoxy group. This unique arrangement lends the compound certain properties that are useful in various scientific and industrial applications. Its systematic name reflects its structure: a three-carbon chain with an amino group at one end and an ethoxyphosphinic acid group at the other.
科学的研究の応用
This compound has diverse applications across various fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: It can act as an enzyme inhibitor or a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Used in the manufacturing of specialized materials and as a component in formulations requiring controlled release properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride involves a series of chemical reactions, typically starting with a primary amine like 3-aminopropanol. Here’s a general outline:
Alkylation: The amino group in 3-aminopropanol reacts with ethylphosphinic acid or its derivatives under basic conditions to introduce the ethoxyphosphinic acid group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production usually follows similar pathways but on a larger scale and with optimization for efficiency and yield. Industrial processes might involve:
Continuous flow reactors for consistent product quality.
Advanced purification techniques to ensure high purity.
化学反応の分析
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphinic acid group can be oxidized to phosphonic acid derivatives using agents like hydrogen peroxide.
Substitution: The amino group can undergo nucleophilic substitution reactions, especially with halogens or sulfonates, to form new derivatives.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation.
Alkyl halides or sulfonates for substitution reactions.
Major products depend on the specific reagents and conditions but might include oxidized phosphonic acid derivatives or substituted amino derivatives.
作用機序
The effects of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with its amino and phosphinic acid groups.
Pathways Involved: It can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
類似化合物との比較
(3-Aminopropyl)phosphonic acid: Lacks the ethoxy group, affecting its reactivity and solubility.
(3-Aminopropyl)(methyl)phosphinic acid: The methyl group confers different steric and electronic properties.
特性
IUPAC Name |
3-aminopropyl(ethoxy)phosphinic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLWXUAFKQGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)
![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)











